2-Methyl-2-propyl-1-pentanol
Description
Contextualization within Branched Alcohols and Hydroxyl Functionality
2-Methyl-2-propyl-1-pentanol belongs to the family of branched-chain alcohols. Unlike their linear isomers, the branching in the carbon skeleton introduces significant steric bulk. In this specific molecule, the primary hydroxyl group is attached to a carbon atom which is adjacent to a quaternary carbon (a carbon bonded to four other carbon atoms). This arrangement creates substantial steric hindrance around the reactive -OH group.
The hydroxyl functional group is one of the most important in organic chemistry, capable of acting as a weak acid, a nucleophile, and a hydrogen bond donor. These properties are modulated by the surrounding molecular structure. In sterically hindered primary alcohols like this compound, the accessibility of the hydroxyl group's lone pair of electrons is diminished, which can slow down or prevent reactions that require nucleophilic attack by the oxygen atom. rsc.orgresearchgate.net Similarly, the steric crowding can affect the efficiency of reactions involving the hydroxyl proton or the entire functional group, such as oxidation or esterification. rsc.orgresearchgate.net
Rationale for Academic Investigation of this compound
The unique structural features of this compound make it a subject of academic interest for several reasons. The study of sterically hindered alcohols is crucial for understanding the limits and mechanisms of fundamental organic reactions.
Key research interests include:
Reaction Kinetics and Mechanisms: The significant steric hindrance allows researchers to study its effect on reaction rates. For example, the acylation of sterically hindered alcohols is a frequently studied transformation in synthetic chemistry. researchgate.net Comparing the reactivity of this alcohol to less hindered analogues provides valuable insight into the steric and electronic effects governing chemical transformations.
Development of New Synthetic Methods: The challenge of performing chemical transformations on hindered molecules drives the development of novel catalysts and reagents. For instance, traditional oxidizing agents may be ineffective for hindered alcohols, leading to research into more potent or specialized catalytic systems, such as those based on less-hindered nitroxyl (B88944) radicals like ABNO and AZADO, which are more effective than the common TEMPO catalyst for such substrates. rsc.orgresearchgate.net Similarly, developing methods for the arylation of sterically demanding alcohols to form ethers is an active area of research. acs.org
Probing Solvent-Solute Interactions: The bulky, non-polar alkyl structure combined with the polar hydroxyl group makes this and similar alcohols interesting for studying physical organic properties, such as solvation effects and intermolecular forces in mixtures.
Historical Perspective on Related Branched Alcohol Chemistry
The study of branched alcohols is deeply rooted in the history of organic synthesis. A pivotal moment was the discovery of the Grignard reaction by Victor Grignard in the early 20th century. This reaction provided a versatile and powerful method for forming carbon-carbon bonds, enabling the synthesis of complex alcohols, including tertiary and highly branched primary and secondary alcohols, from simpler carbonyl compounds like esters and ketones. prepchem.comchemicalbook.com For example, a related tertiary alcohol, 2-methyl-2-pentanol, can be synthesized by reacting a propylmagnesium chloride Grignard reagent with acetone. chemicalbook.com
Another significant development was the advent of the oxo process (hydroformylation) in the 1930s, which converts alkenes into aldehydes. These aldehydes can then be hydrogenated to produce alcohols. This industrial process allowed for the large-scale production of various branched alcohols that serve as important chemical intermediates and solvents. While simple branched alcohols like 2-methyl-1-pentanol (B47364) can be prepared this way, the synthesis of more complex structures like this compound typically requires more targeted multi-step synthetic routes, often employing principles from classic reactions like the Grignard or aldol (B89426) condensations. lookchem.com The ongoing effort to synthesize and functionalize sterically congested molecules continues to push the boundaries of modern synthetic chemistry. organic-chemistry.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-propylpentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-6-9(3,8-10)7-5-2/h10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOIPGBMBGMJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CCC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205998 | |
| Record name | 1-Pentanol, 2-methyl-2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57409-52-6 | |
| Record name | 2-Methyl-2-propyl-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57409-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Pentanol, 2-methyl-2-propyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC84236 | |
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| Record name | 1-Pentanol, 2-methyl-2-propyl- | |
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| Record name | 1-Pentanol, 2-methyl-2-propyl | |
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Synthetic Methodologies and Reaction Pathways of 2 Methyl 2 Propyl 1 Pentanol
Established Synthetic Routes to 2-Methyl-2-propyl-1-pentanol
Traditional methods for the synthesis of this compound primarily rely on the transformation of carefully selected precursor molecules.
Reduction of Appropriate Carbonyl Precursors
A common and effective strategy for synthesizing primary alcohols is the reduction of corresponding carbonyl compounds. libretexts.org In the case of this compound, this involves the reduction of an appropriate aldehyde or carboxylic acid derivative. ontosight.ai The general principle involves the addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon. libretexts.org
While specific literature detailing the reduction to this compound is not abundant, the synthesis of analogous structures provides a reliable framework. For instance, the reduction of esters and carboxylic acids to primary alcohols is a well-established transformation, typically employing powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally less reactive and reduces esters very slowly, making it less suitable for this particular conversion. libretexts.org
A plausible synthetic route would involve the reduction of methyl 2-methyl-2-propylpentanoate. The reaction would proceed via nucleophilic acyl substitution, followed by reduction of the resulting aldehyde intermediate to the final primary alcohol.
Table 1: Comparison of Reducing Agents for Carbonyl Reduction
| Reducing Agent | Suitable Substrates | Reactivity | Safety Considerations |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Moderate | Relatively safe, can be used in water or alcohol solutions. libretexts.org |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | High | Highly reactive, reacts violently with water, pyrophoric. libretexts.org |
Hydrolysis of Esters or Alkyl Halides under Specific Conditions
The synthesis of this compound can also be achieved through the hydrolysis of corresponding esters or alkyl halides. ontosight.ai Hydrolysis of an ester, such as 2-methyl-2-propyl-1-pentyl acetate (B1210297), under basic or acidic conditions would yield the target alcohol and a carboxylate salt or carboxylic acid, respectively.
Alternatively, the nucleophilic substitution of a primary alkyl halide, specifically 1-halo-2-methyl-2-propylpentane, with a hydroxide (B78521) source can produce this compound. This Sₙ2 reaction is a fundamental transformation in organic synthesis.
Retrosynthetic Analysis and Design of Novel Synthetic Pathways
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. wiley.com
Disconnection Strategies for this compound
For this compound, a primary alcohol, a key disconnection strategy involves the C-C bond alpha to the hydroxyl group. scribd.com This leads to a synthon of a hydroxymethyl anion (⁻CH₂OH) and a tertiary carbocation synthon. The synthetic equivalents for these synthons would be formaldehyde (B43269) (a source for the hydroxymethyl group) and a tertiary alkyl halide or a corresponding Grignard reagent. chegg.com
Another viable disconnection is at the C-C bond between the quaternary carbon and one of the propyl groups. This leads to a more complex retrosynthesis involving the addition of a propyl nucleophile to a branched ketone precursor.
A Grignard-based retrosynthesis offers a practical approach. Disconnecting one of the propyl groups leads to the synthons of a propyl anion (propyl Grignard reagent) and a 2-methyl-2-hydroxymethyl-pentanal. A more straightforward disconnection involves breaking the bond between the hydroxymethyl group and the quaternary carbon. This suggests a reaction between a Grignard reagent derived from 2-bromo-2-methylpentane (B146041) and formaldehyde.
Table 2: Retrosynthetic Disconnections for this compound
| Disconnection | Synthons | Synthetic Equivalents |
| Cα-Cβ Bond | ⁻CH₂OH and ⁺C(CH₃)(C₃H₇)(C₃H₇) | Formaldehyde and 2-methyl-2-propylpentyl halide |
| C-Propyl Bond | ⁻C₃H₇ and ⁺C(CH₃)(C₃H₇)(CH₂OH) | Propylmagnesium bromide and 2-methyl-2-hydroxymethyl-pentanal |
Proposed Mechanistic Pathways for Key Synthetic Transformations
A plausible novel synthesis involves a Grignard reaction. The formation of a Grignard reagent from 2-bromo-2-propylpentane and its subsequent reaction with formaldehyde would yield the target alcohol.
Mechanism of Grignard Synthesis:
Formation of Grignard Reagent: 2-bromo-2-propylpentane reacts with magnesium metal in anhydrous ether to form 2-propyl-2-pentylmagnesium bromide.
Nucleophilic Attack: The Grignard reagent, acting as a strong nucleophile, attacks the electrophilic carbon of formaldehyde.
Protonation: The resulting alkoxide intermediate is protonated in a subsequent acidic workup step to yield this compound. libretexts.org
Another potential route could involve the aldol (B89426) condensation of propanal to form 2-methyl-2-pentenal, followed by a Michael addition of a propyl cuprate, and subsequent reduction of the aldehyde to the primary alcohol.
Development of Green Chemistry Approaches for this compound Synthesis
Green chemistry principles focus on designing chemical processes that are environmentally benign. For the synthesis of this compound, several green approaches can be considered.
One promising avenue is the use of biocatalysis. Enzymes, such as ketoreductases (KREDs), can be employed for the stereoselective reduction of prochiral ketones or the kinetic resolution of racemic aldehydes. researchgate.net For example, an engineered KRED could potentially reduce 2-methyl-2-propyl-pentanal to the corresponding alcohol with high enantioselectivity, operating under mild, aqueous conditions. researchgate.net
Another green strategy involves the use of catalytic transfer hydrogenation, which avoids the use of stoichiometric and often hazardous metal hydride reagents. researchgate.net This method typically employs a transition metal catalyst and a benign hydrogen donor, such as isopropanol (B130326).
Furthermore, exploring syntheses from renewable feedstocks is a key aspect of green chemistry. While not directly applied to this compound yet, processes are being developed to produce other pentanol (B124592) isomers from biomass-derived ethanol (B145695), which could potentially be adapted. google.com
Table 3: Comparison of Synthetic Approaches based on Green Chemistry Principles
| Approach | Advantages | Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. researchgate.net | Enzyme stability and cost, substrate scope. |
| Catalytic Transfer Hydrogenation | Avoids hazardous reagents, catalytic amounts of metal. researchgate.net | Catalyst cost and recovery, reaction efficiency. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, potential for biodegradability. google.com | Complex multi-step processes, separation and purification challenges. |
Based on a thorough review of available scientific and technical literature, there is insufficient specific information regarding the synthetic methodologies for the chemical compound This compound .
While general principles of organic synthesis allow for postulating potential reaction pathways—such as the reduction of a corresponding sterically hindered carboxylic acid or ester, or the hydroformylation of a specific alkene—no concrete, documented experimental data, catalytic systems, sustainable reaction conditions, or atom economy analyses for the synthesis of this particular molecule could be retrieved.
The available research literature focuses on related isomers such as 2-propyl-1-pentanol, 2-methyl-2-pentanol, and 2-methyl-1-pentanol (B47364), for which established synthetic routes like Grignard reactions, aldol condensations, and hydroformylation are well-documented. prepchem.comlookchem.com However, applying these specific conditions and outcomes to this compound would be speculative and would not meet the required standards of scientific accuracy for this report.
Therefore, the detailed article focusing solely on the specified synthetic aspects of this compound as requested in the outline cannot be generated at this time.
Advanced Spectroscopic and Chromatographic Characterization of 2 Methyl 2 Propyl 1 Pentanol
Infrared (IR) Spectroscopy Analysis of 2-Methyl-2-propyl-1-pentanol
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds. nist.gov
The analysis of the IR spectrum of this compound reveals several key absorption bands. These bands are indicative of the molecule's primary alcohol and branched alkane structure. nist.gov The primary vibrational modes are associated with the hydroxyl (-OH) group, carbon-hydrogen (C-H) bonds, and the carbon-oxygen (C-O) bond.
A comprehensive assignment of these characteristic peaks, based on data from the NIST Chemistry WebBook, is provided below. nist.gov
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3340 (Broad) | O-H Stretching (Hydrogen-bonded) | Alcohol (-OH) | Strong |
| 2955 | C-H Asymmetric Stretching | Alkane (-CH₃, -CH₂) | Strong |
| 2870 | C-H Symmetric Stretching | Alkane (-CH₃, -CH₂) | Strong |
| 1465 | C-H Bending (Scissoring/Asymmetric) | Alkane (-CH₂) | Medium |
| 1378 | C-H Bending (Symmetric) | Alkane (-CH₃) | Medium |
| 1042 | C-O Stretching | Primary Alcohol | Strong |
This data is based on the condensed phase IR spectrum available from the NIST Chemistry WebBook. nist.gov
The IR spectrum provides conclusive evidence for the structure of this compound.
Hydroxyl Group: The most prominent feature is a strong, broad absorption band centered around 3340 cm⁻¹. This is the classic signature of the O-H stretching vibration in a hydrogen-bonded alcohol. nist.govslideshare.net The broadness of the peak indicates intermolecular hydrogen bonding between alcohol molecules in the condensed phase.
Aliphatic Structure: The strong peaks observed in the 2870-2955 cm⁻¹ region are characteristic of stretching vibrations from sp³ hybridized C-H bonds, confirming the alkane-like nature of the carbon skeleton. nist.govslideshare.net
Primary Alcohol Confirmation: The strong band at 1042 cm⁻¹ is attributed to the C-O stretching vibration. The position of this band is diagnostic for the type of alcohol; values in the range of 1000-1075 cm⁻¹ are typical for primary alcohols, which is consistent with the -CH₂OH moiety in the structure of this compound. nist.govslideshare.net
Methyl and Methylene (B1212753) Groups: The absorption bands at approximately 1465 cm⁻¹ and 1378 cm⁻¹ correspond to the bending vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups, respectively, further defining the aliphatic character of the molecule. nist.gov
The absence of bands typical for other functional groups (e.g., C=O stretch around 1700 cm⁻¹, or C=C stretch around 1650 cm⁻¹) corroborates the saturated, monofunctional alcohol structure. slideshare.net
While IR spectroscopy is predominantly used for qualitative identification, it can be adapted for quantitative analysis based on the Beer-Lambert law. This principle states that the absorbance of a specific band is directly proportional to the concentration of the corresponding functional group.
For this compound, a quantitative method could theoretically be developed by monitoring the intensity of a characteristic and well-resolved absorption band, such as the C-O stretch at 1042 cm⁻¹ or the broad O-H band. A calibration curve would be constructed by measuring the absorbance of a series of standards of known concentrations. This would allow for the determination of the concentration or purity of unknown samples.
However, it is important to note that publicly available, validated quantitative IR methods specifically for this compound are not readily found. The spectral data provided by major databases like the NIST WebBook often lacks the necessary concentration information to derive molar absorptivity values, which are essential for quantitative applications. nist.govnist.gov
Elucidation of Molecular Structure from IR Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and splitting patterns, a complete structural assignment can be made.
The ¹H NMR spectrum of this compound provides a detailed picture of the different proton environments. Due to the molecule's symmetry (the two propyl groups are chemically equivalent), the spectrum is simpler than what might be expected for a nine-carbon molecule. The following signals are predicted, with chemical shifts influenced by shielding from adjacent alkyl groups and deshielding from the electronegative oxygen atom. docbrown.infodocbrown.info
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.9 | Triplet | 6H | Terminal -CH₃ of the two equivalent propyl groups |
| ~1.1 | Singlet | 3H | -CH₃ group on the quaternary C2 |
| ~1.3 | Multiplet (Sextet) | 4H | Middle -CH₂- of the two equivalent propyl groups |
| ~1.4 | Multiplet (Triplet) | 4H | -CH₂- groups attached to the quaternary C2 |
| ~2.0-3.0 | Broad Singlet | 1H | Hydroxyl proton (-OH) |
| ~3.4 | Singlet | 2H | Methylene protons (-CH₂OH) |
Note: Predicted values are based on general principles of ¹H NMR spectroscopy. Actual spectral data may vary based on solvent and instrument. docbrown.info
The singlet nature of the -CH₂OH and the C2-CH₃ signals is a key feature, confirming they are attached to a quaternary carbon, which has no protons to cause spin-spin splitting. docbrown.info The hydroxyl proton often appears as a broad singlet and can be confirmed by a D₂O shake experiment, which would cause the peak to disappear. docbrown.info
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of this compound, the 9 carbon atoms give rise to only 6 distinct signals. docbrown.infolibretexts.org
| Predicted Chemical Shift (δ, ppm) | Carbon Environment |
| ~14 | Terminal -CH₃ of the propyl groups |
| ~18 | Middle -CH₂- of the propyl groups |
| ~22 | -CH₃ group on the quaternary C2 |
| ~38 | -CH₂- groups attached to the quaternary C2 |
| ~43 | Quaternary carbon (C2) |
| ~70 | Methylene carbon (-CH₂OH) |
Note: Predicted values are based on general principles of ¹³C NMR spectroscopy and data for similar compounds. Actual spectral data may vary. docbrown.infolibretexts.org
The downfield shift of the -CH₂OH carbon to around 70 ppm is characteristic of a carbon atom bonded to an electronegative oxygen atom. The quaternary carbon is also distinctly identifiable. The remaining signals in the upfield region (14-38 ppm) correspond to the various alkyl carbons of the methyl and propyl groups. libretexts.org
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for deciphering the intricate proton (¹H) and carbon (¹³C) network of this compound. While simple 1D NMR provides initial data, 2D techniques reveal the specific connections between atoms. acs.orgslideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the protons of the ethyl group within one propyl chain, and similarly within the other propyl chain. It would also show coupling between the methylene (-CH2-) protons and the adjacent methine or methyl protons in the respective alkyl chains. slideshare.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This is crucial for assigning each carbon atom to its corresponding proton(s). For instance, the distinct signal for the hydroxymethyl protons (-CH₂OH) would correlate with the signal for the C1 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly vital for molecules with quaternary centers, like the C2 atom in this compound, which has no attached protons. HMBC spectra would show correlations from the methyl protons (on C2's methyl substituent) and the methylene protons of the two propyl chains to the quaternary C2 carbon, confirming the entire molecular skeleton. acs.orgyoutube.com
| 2D NMR Technique | Purpose | Expected Correlations for this compound |
| COSY | Shows ¹H-¹H coupling | Correlations between adjacent methylene and methyl protons within each propyl group. |
| HMQC/HSQC | Shows direct ¹H-¹³C one-bond correlations | Links protons on C1, C3, C4, C5 and the methyl group to their respective carbons. |
| HMBC | Shows long-range ¹H-¹³C (2-3 bond) correlations | Crucial correlations from protons on C1, C3, and the C2-methyl group to the quaternary C2 carbon. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Electron Ionization (EI) Mass Spectral Fragmentation Patterns
Under Electron Ionization (EI) conditions, this compound undergoes characteristic fragmentation. As a tertiary alcohol, a prominent fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. libretexts.org The loss of the largest alkyl group is often favored. uni-saarland.de
Another common fragmentation pathway for alcohols is dehydration, leading to the loss of a water molecule (18 amu). libretexts.org
Table of Expected EI-MS Fragments:
| m/z Value | Lost Fragment | Structure of Ion | Fragmentation Pathway |
| 144 | - | [C₉H₂₀O]⁺• | Molecular Ion (M⁺•) |
| 126 | H₂O | [C₉H₁₈]⁺• | Dehydration |
| 113 | •CH₂OH | [C₈H₁₇]⁺ | Alpha-cleavage |
| 101 | •C₃H₇ (propyl) | [C₆H₁₃O]⁺ | Alpha-cleavage |
| 73 | •C₅H₁₁ (pentyl) | [C₄H₉O]⁺ | Alpha-cleavage |
| 59 | •C₆H₁₃ | [C₃H₇O]⁺ | Alpha-cleavage |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. uni-saarland.de For this compound, the molecular formula is C₉H₂₀O. nist.govchemeo.comnist.gov HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.
Molecular Formula: C₉H₂₀O
Average Molecular Weight: 144.25 g/mol chemeo.com
Monoisotopic (Exact) Mass: 144.1514 Da nih.gov
An HRMS measurement confirming a mass very close to 144.1514 Da would provide strong evidence for the C₉H₂₀O elemental composition.
Soft Ionization Techniques for Molecular Weight Confirmation
While EI is a common technique, it can sometimes cause extensive fragmentation, leading to a very weak or absent molecular ion peak. uni-saarland.de In such cases, soft ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are employed. These methods impart less energy to the molecule during the ionization process, resulting in less fragmentation. For this compound, a CI experiment would likely show a prominent protonated molecule, [M+H]⁺, at an m/z of 145, providing clear confirmation of the molecular weight.
Chromatographic Separation and Analysis Techniques
Chromatographic methods are essential for separating the compound from a mixture and quantifying its purity.
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography is the ideal technique for the analysis of volatile compounds like this compound. embrapa.br A method would be developed and optimized to ensure accurate and reliable results.
Key GC Method Parameters:
Column: A capillary column with a mid-polarity stationary phase, such as a Varian CP-Select 624 or similar, is often suitable for separating alcohols and other volatile organic compounds. researchgate.net
Injector: A split/splitless injector is typically used, with an elevated temperature (e.g., 250 °C) to ensure rapid volatilization of the sample. embrapa.br
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate. embrapa.br
Oven Temperature Program: A temperature program is employed to achieve good separation. It would typically start at a low temperature, hold for a few minutes, and then ramp up to a higher final temperature to elute all components. embrapa.br For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/minute to 220°C.
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons. Alternatively, a Mass Spectrometer (MS) can be used as a detector (GC-MS), which provides both retention time data for quantification and mass spectra for definitive identification of the compound and any impurities. researchgate.net
Example GC Method Parameters:
| Parameter | Setting |
| GC Column | Mid-polarity (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then 10 °C/min to 220 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 35-350 amu |
Liquid Chromatography (LC) Applications for Separation and Purification
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), serves as a cornerstone technique for the separation and purification of various organic compounds, including branched-chain alcohols like this compound. While specific application notes detailing the purification of this compound are not extensively documented in publicly available literature, established chromatographic principles and methods developed for structurally similar alcohols allow for the delineation of effective separation strategies. The purification of this C9 primary alcohol is critical for obtaining a high-purity standard necessary for subsequent spectroscopic analysis, reaction chemistry, and physical property determination.
The separation of this compound from reaction mixtures or isomeric impurities typically employs normal-phase or reversed-phase HPLC. The choice between these modes depends on the polarity of the target compound relative to the impurities. Given its primary alcohol functional group and significant alkyl branching, this compound exhibits moderate polarity.
In a normal-phase HPLC setup, a polar stationary phase, such as silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), is used in conjunction with a non-polar mobile phase. The separation mechanism is based on adsorption, where more polar compounds interact more strongly with the stationary phase and thus elute later. For the purification of this compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a small percentage of a more polar solvent, such as isopropanol (B130326) or ethyl acetate (B1210297), would be effective. The ratio of these solvents can be optimized to achieve the desired resolution between the target compound and any polar or non-polar impurities.
Conversely, reversed-phase HPLC is the most common mode of liquid chromatography and utilizes a non-polar stationary phase (e.g., C18 or C8 bonded silica) with a polar mobile phase. In this mode, non-polar compounds are retained longer. A typical mobile phase for separating this compound would be a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the concentration of the organic modifier is increased over time, is often employed to effectively separate compounds with a range of polarities. nih.govprotocols.io
Detection in preparative or analytical LC of this compound can be challenging due to its lack of a strong UV chromophore. However, a Refractive Index Detector (RID) is highly suitable for this purpose, as it provides a universal detection method for non-ionic compounds by measuring changes in the refractive index of the mobile phase eluting from the column. protocols.io Alternatively, derivatization of the alcohol to a UV-active ester or carbamate (B1207046) can be performed to enable sensitive UV detection. dokumen.pub For more detailed characterization, coupling HPLC with mass spectrometry (LC-MS) can provide mass information, aiding in peak identification and purity assessment. acs.org
A protocol for the quantification of other branched-chain alcohols using HPLC has been established, which can be adapted for this compound. nih.govresearchgate.net This typically involves an ion-exclusion column with a dilute acid mobile phase (e.g., 0.01 N H₂SO₄) and RID detection, a method particularly effective for separating alcohols from sugars and organic acids in fermentation broths. protocols.io
Below are representative, hypothetical data tables outlining potential starting conditions for the analytical and preparative separation of this compound.
Table 1: Hypothetical Normal-Phase HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Silica Gel, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Heptane / Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient (25 °C) |
| Detection | Refractive Index (RI) |
| Injection Volume | 10 µL |
| Expected Elution | Later than non-polar hydrocarbon impurities, earlier than more polar diol impurities. |
Table 2: Hypothetical Reversed-Phase HPLC Parameters for this compound Purification
| Parameter | Condition |
|---|---|
| Column | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 50% B to 95% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Temperature | Ambient (25 °C) |
| Detection | Refractive Index (RI) |
| Sample Load | Dependent on resolution from nearest impurity. |
These tables provide a foundational approach for developing a robust LC method for the separation and purification of this compound, which can be further optimized by adjusting solvent ratios, gradients, and flow rates to achieve baseline separation and high recovery.
Chiral Chromatography for Enantiomeric Excess Determination (if applicable)
The application of chiral chromatography is relevant only for chiral compounds, which are molecules that are non-superimposable on their mirror images. A molecule is chiral if it contains a stereocenter and lacks a plane of symmetry.
In the case of this compound, the chemical structure features a central carbon atom (C2) bonded to a methyl group, a hydroxymethyl group (-CH₂OH), and two propyl groups (-CH₂CH₂CH₃). nist.govnih.gov For a carbon atom to be a stereocenter, it must be bonded to four different substituent groups. As the C2 atom in this compound is bonded to two identical propyl groups, it does not meet the criteria for a stereocenter. The molecule possesses a plane of symmetry that passes through the methyl and hydroxymethyl groups, bisecting the angle between the two propyl groups.
Due to this structural symmetry, this compound is an achiral molecule. It does not exist as a pair of enantiomers. Therefore, the concept of enantiomeric excess is not applicable to this compound, and chiral chromatography is not a relevant analytical technique for its characterization. This contrasts with structurally related isomers like 2-methyl-1-pentanol (B47364), which is chiral due to having four different groups (H, methyl, propyl, and -CH₂OH) attached to its C2 stereocenter, and for which chiral separation methods are essential. scielo.br
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C₉H₂₀O | 57409-52-6 |
| Acetonitrile | C₂H₃N | 75-05-8 |
| Alumina (Aluminum oxide) | Al₂O₃ | 1344-28-1 |
| Ethyl acetate | C₄H₈O₂ | 141-78-6 |
| Heptane | C₇H₁₆ | 142-82-5 |
| Hexane | C₆H₁₄ | 110-54-3 |
| Isopropanol | C₃H₈O | 67-63-0 |
| Methanol | CH₄O | 67-56-1 |
| 2-Methyl-1-pentanol | C₆H₁₄O | 105-30-6 |
| Silica gel | SiO₂ | 7631-86-9 |
| Sulfuric acid | H₂SO₄ | 7664-93-9 |
Theoretical and Computational Studies on 2 Methyl 2 Propyl 1 Pentanol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For 2-methyl-2-propyl-1-pentanol, these methods can elucidate its geometry, conformational preferences, and electronic characteristics with a high degree of accuracy.
Geometry Optimization and Conformational Analysis
The geometry of this compound, which describes the spatial arrangement of its atoms, can be determined by energy minimization calculations. These calculations, typically performed using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), find the lowest energy structure, which corresponds to the most stable arrangement of the atoms.
Conformational analysis is particularly important for a flexible molecule like this compound, which has several rotatable single bonds. By systematically rotating around these bonds and performing geometry optimization at each step, a potential energy surface can be mapped out. This allows for the identification of all stable conformers (local minima on the potential energy surface) and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution. Due to steric hindrance between the methyl and propyl groups, certain conformations will be more stable than others.
Below is an illustrative table of optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted by DFT calculations.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (backbone) | 1.53 - 1.55 |
| C-O | 1.43 |
| O-H | 0.96 |
| C-H | 1.09 - 1.10 |
| Bond Angles (degrees) | |
| C-C-C | 109.5 - 112.0 |
| C-O-H | 108.5 |
| Dihedral Angles (degrees) | |
| H-O-C1-C2 | ~60, 180, -60 |
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. For an alcohol like this compound, the HOMO is expected to have significant contribution from the lone pair electrons of the oxygen atom.
A representative table of frontier orbital energies is shown below.
| Orbital | Energy (eV) |
| HOMO | -9.5 |
| LUMO | 1.5 |
| HOMO-LUMO Gap | 11.0 |
Electrostatic Potential and Charge Distribution Mapping
The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to show regions of negative and positive electrostatic potential. For this compound, the MEP would show a region of high negative potential (typically colored red) around the oxygen atom due to its high electronegativity and lone pairs of electrons. Regions of positive potential (blue) would be found around the hydroxyl hydrogen and the alkyl protons.
The partial atomic charges, which can be calculated using various population analysis schemes (e.g., Mulliken, NBO), provide a quantitative measure of the charge distribution. These charges are crucial for understanding intermolecular interactions.
An example of calculated partial atomic charges is presented in the table below.
| Atom | Partial Charge (a.u.) |
| O | -0.7 |
| H (hydroxyl) | +0.4 |
| C (attached to O) | +0.2 |
| Other C | -0.1 to -0.3 |
| Other H | +0.05 to +0.1 |
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules in condensed phases (liquid or solid).
Investigation of Intermolecular Interactions in Condensed Phases
In the liquid state, this compound molecules interact with each other through a combination of van der Waals forces and hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the O atom). MD simulations, using a suitable force field (e.g., OPLS-AA, CHARMM), can provide a detailed picture of these interactions.
Radial distribution functions (RDFs) can be calculated from the MD trajectory to quantify the structuring of the liquid. For example, the O-O RDF would show a sharp peak at a distance of about 2.8 Å, which is characteristic of hydrogen bonding between alcohol molecules. The number and lifetime of hydrogen bonds can also be analyzed to understand the dynamics of the hydrogen bond network.
Conformational Behavior and Flexibility in Various Environments
MD simulations also allow for the study of the conformational behavior of this compound in different environments, such as in the pure liquid or in solution. The simulations can track the transitions between different conformational states over time, providing information on the flexibility of the molecule and the influence of the surrounding medium on its conformational preferences. For instance, in a polar solvent, conformations that expose the hydroxyl group to the solvent may be favored, while in a nonpolar solvent, intramolecular interactions might become more significant. The distribution of dihedral angles from the simulation can be compared with the predictions from quantum chemical calculations.
Computational Modeling of Reaction Mechanisms
Computational modeling has emerged as an indispensable tool in modern chemistry, providing deep insights into the intricate details of reaction mechanisms that are often difficult or impossible to probe through experimental means alone. For a complex molecule such as this compound, computational approaches can elucidate the pathways of its potential reactions, such as dehydration or oxidation, by mapping out the potential energy surface and identifying the most favorable routes. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the electronic structure of the reacting species. While specific computational studies focused exclusively on this compound are limited in publicly accessible literature, the principles and methodologies can be understood by examining research on structurally related and other branched alcohols.
Transition State Characterization and Reaction Pathway Elucidation
A cornerstone of computational reaction modeling is the characterization of transition states, which are the highest energy points along a reaction coordinate, representing the "point of no return" in a chemical transformation. The geometry and energy of the transition state are critical for understanding the reaction's feasibility and rate.
For alcohol reactions, such as dehydration, computational studies identify the transition state structures for various possible mechanisms, including E1 and E2 eliminations. In a study on alcohol dehydration over metal oxide catalysts, it was found that the reaction often proceeds via a concerted E2-like mechanism. pitt.edu The transition states in these reactions exhibit significant elongation of the C-O bond and a degree of carbenium-ion character. pitt.edu For branched alcohols, the stability of the resulting carbocation intermediate can significantly influence the reaction pathway and the energy of the transition state. rsc.org
Computational methods, such as Synchronous Transit-Guided Quasi-Newton (STQN) or dimer calculations, are employed to locate these saddle points on the potential energy surface. pitt.edursc.org Once located, vibrational frequency analysis is performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. pitt.edu
For instance, in the dehydration of branched butanols catalyzed by zeolites, DFT calculations have been used to identify the transition states for both the direct dehydration to an alkene and the isomerization of the alcohol itself, which can lead to different alkene products. ifpenergiesnouvelles.com This highlights the power of computational chemistry to unravel complex reaction networks with multiple competing pathways. The analysis of these pathways allows for a detailed understanding of product selectivity.
A hypothetical transition state for the acid-catalyzed dehydration of this compound would likely involve the protonation of the hydroxyl group, followed by the departure of a water molecule. Due to the primary nature of the alcohol, a direct E2 mechanism might be favored, but the highly branched structure could also allow for rearrangements via carbocationic intermediates, which would be explorable through computational pathway elucidation.
Prediction of Kinetic and Thermodynamic Parameters
Beyond identifying the reaction pathways, computational modeling allows for the quantitative prediction of kinetic and thermodynamic parameters that govern the reaction. These parameters are crucial for understanding reaction rates and equilibrium positions.
Thermodynamic Parameters: The standard Gibbs free energy of reaction (ΔG°), enthalpy of reaction (ΔH°), and entropy of reaction (ΔS°) can be calculated from the computed energies of the reactants, products, and transition states. These values determine the spontaneity and equilibrium constant of a reaction. For this compound, some thermodynamic properties have been estimated using group-additivity methods like the Joback method, which provides a baseline for comparison with more rigorous computational approaches.
Interactive Table: Estimated Thermodynamic Properties of this compound (Joback Method)
| Property | Value | Unit |
| Standard Gibbs free energy of formation (gf) | -109.08 | kJ/mol |
| Enthalpy of formation at standard conditions (hf) | -390.07 | kJ/mol |
| Enthalpy of fusion at standard conditions (hfus) | 15.74 | kJ/mol |
| Enthalpy of vaporization at standard conditions (hvap) | 51.01 | kJ/mol |
Data sourced from Cheméo, calculated using the Joback method. These are estimated values and not from direct computational chemistry studies on reaction mechanisms. chemeo.com
Kinetic Parameters: The primary kinetic parameter derived from computational studies is the activation energy (Ea), which is the energy difference between the reactants and the transition state. According to transition state theory, the rate constant (k) of a reaction is exponentially dependent on the activation energy.
Studies on alcohol dehydration have shown that increased branching at the carbon bearing the hydroxyl group generally leads to lower activation barriers due to the increased stability of the carbenium-ion-like transition state. rsc.org For example, computational studies on the dehydration of ethanol (B145695) and n-butanol over H-ZSM-5 have quantified the activation energies for various elementary steps, including direct dehydration and ether formation. rsc.org
In the context of atmospheric chemistry, the reaction of alcohols with hydroxyl radicals is a key degradation pathway. Theoretical studies on such reactions for compounds like coniferyl alcohol have calculated the rate constants for hydrogen abstraction and OH addition pathways, providing insight into the atmospheric lifetime of the compound. cityu.edu.hkmdpi.com A similar approach could be applied to this compound to predict its atmospheric fate.
Interactive Table: Illustrative Calculated Kinetic Parameters for Alcohol Reactions (from related studies)
| Reaction | Alcohol | Catalyst/Medium | Activation Energy (Ea) | Rate Constant (k) | Reference |
| Dehydration | Ethanol/n-butanol | H-ZSM-5 | Varies by step | Modeled | rsc.org |
| Dehydration | Isobutanol | Zeolite (Chabazite) | Not specified | Modeled | ifpenergiesnouvelles.com |
| Oxidation | Primary Alcohols | Zn/Cu(II)-phenoxyl radical | 16.74 - 22.96 kcal/mol | Not specified | scite.ai |
| OH-initiated Oxidation | Coniferyl Alcohol | Gas-phase | Varies by site | 2.32 × 10⁻⁹ cm³ molecule⁻¹ s⁻¹ | cityu.edu.hkmdpi.com |
This table is illustrative and presents data from studies on other alcohols to demonstrate the types of parameters that can be obtained from computational studies. The values are not directly applicable to this compound.
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 Propyl 1 Pentanol
Influence of Steric Environment on Reactivity
The defining characteristic of 2-Methyl-2-propyl-1-pentanol's reactivity is the sterically crowded environment around its primary hydroxyl group. ontosight.ai The carbon atom alpha to the hydroxyl group is bonded to two propyl groups and a methyl group, creating a bulky structure that impedes the approach of reagents. This steric hindrance plays a crucial role in dictating the feasibility and rates of various chemical transformations.
For instance, in nucleophilic substitution reactions (SN2), the rate of reaction is highly sensitive to steric bulk at the electrophilic carbon center. libretexts.org The presence of multiple alkyl groups shields the backside of the primary carbon, making it difficult for nucleophiles to attack. libretexts.org Consequently, SN2 reactions involving this compound are expected to be significantly slower compared to less hindered primary alcohols like 1-pentanol.
The steric environment also influences the stereochemical outcome of reactions if a chiral center is present. While this compound itself is achiral, related chiral substrates with bulky substituents often exhibit high diastereoselectivity in reactions due to the preferential approach of a reagent from the less hindered face. msu.edu
Functional Group Transformations of the Primary Hydroxyl Group
The primary hydroxyl group is the main site of reactivity in this compound, undergoing a variety of transformations including oxidation, esterification, etherification, dehydration, and substitution.
The oxidation of primary alcohols typically yields aldehydes, which can be further oxidized to carboxylic acids. quora.com However, the steric hindrance in this compound can affect the choice of oxidizing agent and the reaction conditions required. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are often used to selectively oxidize primary alcohols to aldehydes. quora.com For the conversion to a carboxylic acid, stronger oxidizing agents would be necessary.
Table 1: Expected Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Expected Major Product |
| This compound | Pyridinium Chlorochromate (PCC) | 2-Methyl-2-propylpentanal |
| This compound | Potassium Permanganate (KMnO4), heat | 2-Methyl-2-propylpentanoic acid |
Esterification of this compound can be achieved by reacting it with a carboxylic acid or its derivative, typically in the presence of an acid catalyst. The reaction rate will be influenced by the steric bulk of both the alcohol and the carboxylic acid.
Etherification can be accomplished through methods like the Williamson ether synthesis. This would involve converting the alcohol to its corresponding alkoxide, followed by reaction with an alkyl halide. Due to the steric hindrance around the hydroxyl group, the formation of the alkoxide might require a strong base.
Table 2: Examples of Esterification and Etherification Reactions
| Reaction Type | Reagents | Expected Product |
| Esterification | Acetic acid, H2SO4 (catalyst) | 2-Methyl-2-propylpentyl acetate (B1210297) |
| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH3I) | 1-Methoxy-2-methyl-2-propylpentane |
Acid-catalyzed dehydration of alcohols leads to the formation of alkenes. doubtnut.com In the case of this compound, the initial protonation of the hydroxyl group is followed by the loss of water to form a primary carbocation. This primary carbocation would then likely undergo a hydride or alkyl shift to form a more stable tertiary carbocation. Subsequent elimination of a proton would lead to the formation of one or more olefinic products. The major product would be the most substituted and therefore most stable alkene, in accordance with Zaitsev's rule. doubtnut.comyoutube.com
Table 3: Potential Olefinic Products from Dehydration
| Proposed Intermediate | Elimination Pathway | Olefinic Product |
| Tertiary Carbocation | Loss of proton from adjacent carbon | 2-Methyl-2-propyl-1-pentene |
| Tertiary Carbocation | Loss of proton from propyl group | 4-Methyl-4-propyl-2-heptene |
Substitution reactions at the primary carbon of this compound, where the hydroxyl group is replaced by another functional group, are challenging via an SN2 mechanism due to steric hindrance. libretexts.org Reactions that proceed through an SN1 mechanism are more likely if a carbocation intermediate can be formed. For instance, reaction with a strong acid like HBr could lead to the formation of 1-bromo-2-methyl-2-propylpentane, potentially involving a carbocation rearrangement.
Dehydration Pathways to Olefinic Products
Reactivity Involving the Branched Alkyl Chain
While the primary hydroxyl group is the most reactive site, the branched alkyl chain can also participate in certain reactions, particularly free-radical halogenation. Under UV light or at high temperatures, halogens like chlorine or bromine can react with the C-H bonds of the alkane structure. The selectivity of this reaction depends on the stability of the resulting radical intermediate, with tertiary C-H bonds being the most reactive, followed by secondary and then primary C-H bonds. In this compound, the tertiary C-H bond at the quaternary carbon is absent, but there are multiple secondary and primary C-H bonds available for substitution.
Selective Functionalization of Unactivated C-H Bonds
The selective functionalization of unactivated carbon-hydrogen (C-H) bonds is a significant challenge in organic synthesis, aiming to convert these ubiquitous yet inert bonds into valuable functional groups. For alcohols like this compound, this presents an opportunity to introduce functionality at positions remote from the directing influence of the hydroxyl group. While specific studies on this compound are not extensively documented, the principles of C-H activation in analogous systems provide a strong basis for understanding its potential reactivity.
Transition-metal catalysis is a primary strategy for achieving selective C-H functionalization. nih.govrsc.orgacs.org These reactions often employ a directing group to position the metal catalyst in proximity to a specific C-H bond. In the case of this compound, the hydroxyl group itself can act as an internal directing group, facilitating the functionalization of γ-C-H bonds through the formation of a metallacyclic intermediate. For instance, iridium-based catalytic systems have been shown to effectively functionalize primary C-H bonds at the γ-position of other alcohols. nih.gov This process typically involves the formation of a silyl (B83357) ether, which then directs the iridium catalyst to activate a terminal methyl C-H bond.
Another approach involves radical-mediated C-H functionalization. acs.org Oxygen-centered radicals, which can be generated from alcohols, can undergo intramolecular hydrogen atom transfer (HAT) to abstract a hydrogen atom from a remote C-H bond, generating a carbon-centered radical that can be trapped by a variety of reagents.
The table below summarizes potential C-H functionalization reactions applicable to this compound based on established methodologies for other alcohols.
| Reaction Type | Catalyst/Reagent | Functionalized Position | Potential Product | Reference |
| γ-C-H Silylation | [Ir(cod)OMe]₂ / phenanthroline, H₂SiR₂ | γ-methyl group | γ-Silyl ether derivative | nih.gov |
| C-H Alkylation | Photoredox catalyst / Pyridine N-oxide | Unactivated C-H bonds | Alkylated alcohol derivative | acs.org |
| C-H Heteroarylation | Photoredox catalyst / Pyridine N-oxide | Unactivated C-H bonds | Heteroarylated alcohol derivative | acs.org |
Cleavage and Rearrangement Reactions under Specific Conditions
The structure of this compound, with a primary hydroxyl group attached to a quaternary carbon, makes it susceptible to rearrangement reactions under certain conditions, particularly those that proceed through carbocationic intermediates. msu.edulibretexts.org
Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). Loss of water would generate a primary carbocation, which is highly unstable. To achieve greater stability, this primary carbocation is expected to undergo a rapid 1,2-alkyl shift (a type of Wagner-Meerwein rearrangement). msu.edu In this case, one of the propyl groups or the methyl group would migrate to the adjacent carbon, leading to the formation of a more stable tertiary carbocation. This rearranged carbocation can then be trapped by a nucleophile or lose a proton to form an alkene. This behavior is well-documented for the analogous neopentyl alcohol, which readily rearranges upon treatment with strong acids. msu.edu
The dehydration of 2-methyl-2-pentanol, a structural isomer, under acidic conditions is known to produce a mixture of alkenes, with the major product arising from the formation of the most stable alkene (Zaitsev's rule). miracosta.edu A similar outcome would be anticipated for this compound, with the product distribution being dictated by the stability of the possible rearranged alkenes.
Cleavage of C-C bonds can also be observed under specific conditions. For instance, the photocatalytic oxidation of tertiary alcohols on a TiO₂ surface has been shown to proceed via C-C bond cleavage. researchgate.netacs.org While this compound is a primary alcohol, the quaternary center makes it analogous in some respects to tertiary alcohols in terms of bond strain and potential fragmentation pathways. Mass spectrometry of alcohols also reveals characteristic fragmentation patterns involving C-C bond cleavage adjacent to the oxygen atom (α-cleavage) and dehydration. libretexts.org
The following table outlines the expected products from rearrangement and cleavage reactions of this compound.
| Reaction Condition | Intermediate | Reaction Type | Major Product(s) | Reference |
| Strong Acid (e.g., H₂SO₄, HBr) | Primary carbocation -> Tertiary carbocation | Wagner-Meerwein Rearrangement | Rearranged alkenes and/or substitution products | msu.edulibretexts.org |
| Photocatalysis (e.g., TiO₂) | Radical species | C-C Bond Cleavage | Ketones and alkanes | researchgate.netacs.org |
| Mass Spectrometry (EI) | Radical cation | α-Cleavage, Dehydration | Various fragment ions | libretexts.org |
Stereoselective Transformations of this compound
This compound is a chiral molecule, as the C2 carbon atom is a stereocenter bonded to four different groups: a methyl group, a propyl group, another propyl group (which are identical in the achiral molecule but can be considered distinct for stereochemical analysis if modified), and a hydroxymethyl group. However, since both alkyl groups attached to the quaternary center are propyl groups, the molecule as named is achiral. For stereoselective transformations to be considered, one would need to start with a chiral precursor or introduce a chiral element during the reaction.
Assuming a chiral variant of this compound (e.g., where one propyl group is isotopically labeled or modified), or if a reaction creates a new stereocenter, stereoselective transformations would become relevant. The synthesis of chiral alcohols is a significant area of research, often employing biocatalytic methods or asymmetric synthesis. For example, ketoreductase enzymes (KREDs) have been used for the enantioselective reduction of aldehydes to produce chiral alcohols with high enantiomeric excess. researchgate.net
Derivatives and Analogues of 2 Methyl 2 Propyl 1 Pentanol: Synthesis and Chemical Characterization
Synthesis of Alkyl and Aryl Ether Derivatives
The synthesis of ether derivatives from 2-Methyl-2-propyl-1-pentanol is primarily approached via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form a corresponding alkoxide, followed by a nucleophilic substitution (SN2) reaction with an alkyl or aryl halide.
Given that this compound is a primary alcohol, it is a suitable substrate for SN2 reactions. However, the pronounced steric hindrance from the adjacent quaternary carbon atom significantly slows the reaction rate. The initial step, formation of the 2-methyl-2-propyl-1-pentoxide anion, can be readily achieved using a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF).
The subsequent SN2 reaction is the sterically hindered step. For the synthesis to be effective, unhindered primary alkyl halides (e.g., methyl iodide, ethyl bromide) are the preferred reaction partners to minimize competing elimination reactions and overcome the steric barrier. chemeo.comuni-stuttgart.de Aryl ethers can also be prepared, typically using an activated aryl halide.
| Target Ether | Alcohol Reactant | Halide Reactant | Base | Solvent |
|---|---|---|---|---|
| 1-Methoxy-2-methyl-2-propyl-pentane | This compound | Methyl iodide (CH₃I) | NaH | THF |
| 1-Ethoxy-2-methyl-2-propyl-pentane | This compound | Ethyl bromide (CH₃CH₂Br) | NaH | THF |
| 1-Benzyloxy-2-methyl-2-propyl-pentane | This compound | Benzyl bromide (C₆H₅CH₂Br) | NaH | THF |
Preparation of Ester Derivatives for Diverse Applications
Ester derivatives of this compound can be prepared for applications ranging from fragrances to specialty lubricants. The most common method for esterification is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. researchgate.net
However, the steric hindrance of this compound makes the direct acid-catalyzed esterification a slow and often low-yielding process. uni-pannon.hu To achieve higher yields and faster reaction times, more reactive acylating agents are employed. The reaction of the alcohol with an acid chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base (like pyridine) is a more efficient route. These reagents are significantly more electrophilic than the corresponding carboxylic acid, readily overcoming the steric barrier.
| Target Ester | Alcohol Reactant | Acylating Agent | Conditions/Catalyst | Relative Rate |
|---|---|---|---|---|
| (2-Methyl-2-propyl-pentyl) acetate (B1210297) | This compound | Acetic acid | H₂SO₄ (cat.), heat | Slow |
| (2-Methyl-2-propyl-pentyl) acetate | This compound | Acetyl chloride | Pyridine | Fast |
| (2-Methyl-2-propyl-pentyl) benzoate | This compound | Benzoic anhydride | Pyridine or DMAP (cat.) | Moderate-Fast |
Formation of Halogenated Analogues and their Reactivity
The primary hydroxyl group of this compound can be replaced by a halogen to form halogenated analogues, which serve as versatile intermediates for further synthesis. As it is a primary alcohol, the reaction proceeds via an SN2 mechanism. pearson.com
Standard reagents for this transformation include thionyl chloride (SOCl₂) for the synthesis of 1-chloro-2-methyl-2-propyl-pentane and phosphorus tribromide (PBr₃) for 1-bromo-2-methyl-2-propyl-pentane. These reagents are effective because they convert the hydroxyl into an excellent leaving group in situ. pearson.com The use of hydrogen halides (like HBr or HCl) is also possible but may require harsher conditions or catalysts like ZnCl₂ due to the formation of water as a byproduct. pearson.com
The resulting alkyl halides, such as 1-chloro-2-methyl-2-propyl-pentane, are structurally analogous to neopentyl halides. Consequently, they exhibit very low reactivity in subsequent SN2 reactions due to the extreme steric hindrance at the α-carbon, which blocks nucleophilic attack. They are, however, prone to elimination reactions under strong basic conditions.
Synthesis of Nitrogen-Containing Derivatives (e.g., Amines, Nitrates, Amides)
A variety of nitrogen-containing derivatives can be synthesized from this compound, primarily using the halogenated analogues as intermediates.
Amines: The primary amine, (2-Methyl-2-propyl-pentyl)amine, can be synthesized from the corresponding alkyl halide. Direct alkylation of ammonia (B1221849) is often problematic, leading to over-alkylation. libretexts.org More controlled methods are preferred:
Azide (B81097) Synthesis: An SN2 reaction between 1-bromo-2-methyl-2-propyl-pentane and sodium azide (NaN₃), followed by reduction of the resulting alkyl azide with lithium aluminum hydride (LiAlH₄), yields the primary amine cleanly. libretexts.org
Gabriel Synthesis: This method involves the alkylation of potassium phthalimide (B116566) with the alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. ncert.nic.in
Nitrates: Alkyl nitrate (B79036) esters can be formed by carefully reacting the alcohol with a mixture of nitric acid and sulfuric acid at low temperatures.
Amides: N-substituted amides can be prepared by reacting the primary amine, (2-Methyl-2-propyl-pentyl)amine, with an acid chloride or acid anhydride. This is a standard and efficient method for forming the amide bond.
Design and Synthesis of Chiral Derivatives for Asymmetric Synthesis
While this compound is an achiral molecule, it can be used as a substrate to synthesize chiral derivatives by reacting it with an optically pure reagent. This process generates a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can often be separated by standard techniques like chromatography or crystallization.
A common strategy is the esterification of the alcohol with a chiral carboxylic acid, such as (S)-2-methoxy-2-phenylacetic acid (MPA) or an amino acid like L-valine. scielo.br The reaction creates two diastereomeric esters.
For example, reacting this compound with L-valine would produce (2-Methyl-2-propyl-pentyl) (2S)-2-amino-3-methylbutanoate. Although the alcohol moiety is achiral, the resulting molecule is chiral. If a racemic alcohol were used, this method would produce a separable mixture of diastereomers, which is a powerful tool for chiral resolution and analysis. scielo.brmdpi.com These separated diastereomers can then be used as chiral building blocks in asymmetric synthesis.
Characterization of Novel Derivatives via Spectroscopic and Chromatographic Methods
The characterization of newly synthesized derivatives of this compound relies on a combination of spectroscopic and chromatographic techniques to confirm their structure and purity.
Spectroscopic Methods:
Infrared (IR) Spectroscopy: The most telling change upon derivatization is the disappearance of the strong, broad O-H stretching band of the parent alcohol (typically around 3300-3400 cm⁻¹). nist.gov New characteristic peaks appear depending on the derivative:
Ethers: A strong C-O-C stretching band appears around 1100 cm⁻¹.
Esters: A very strong C=O stretching band is observed around 1735-1750 cm⁻¹, along with C-O stretches.
Halides: C-Cl or C-Br stretching vibrations are found in the fingerprint region (below 800 cm⁻¹).
Amines: Primary amines show two N-H stretching bands around 3300-3500 cm⁻¹.
Amides: A strong C=O stretch near 1650 cm⁻¹ and N-H stretches (for primary/secondary amides) are visible.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information. In ¹H NMR, the two protons of the -CH₂OH group in the parent alcohol, which appear as a singlet or multiplet around 3.4-3.6 ppm, will shift upon derivatization. For an acetate ester, for instance, these protons would shift downfield to ~4.0 ppm, and a new sharp singlet for the acetyl methyl group would appear around 2.1 ppm.
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns. The molecular ion peak confirms the successful incorporation of the new functional group. Fragmentation patterns are predictable; for example, esters often show a prominent peak corresponding to the acylium ion (R-C≡O⁺). docbrown.info
Chromatographic Methods:
Gas Chromatography (GC): GC is well-suited for analyzing these relatively volatile derivatives. The retention time will change based on the derivative's boiling point and polarity. For instance, esterification significantly increases the molecular weight and boiling point, leading to a longer retention time compared to the parent alcohol.
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for separating diastereomeric mixtures, such as the chiral esters described in section 6.5, often using a normal-phase silica (B1680970) gel column. mdpi.com It is also used for purifying less volatile derivatives.
Advanced Applications of 2 Methyl 2 Propyl 1 Pentanol in Chemical Synthesis and Materials Science
Role as a Versatile Intermediate in Fine Chemical Synthesis
With its characteristic structure, 2-methyl-2-propyl-1-pentanol serves as a valuable intermediate in the synthesis of fine chemicals. ontosight.ai Its utility stems from the steric hindrance around the hydroxyl group, which can influence reaction selectivity and stability.
Precursors for Pharmaceuticals and Agrochemicals
While direct, large-scale applications of this compound as a precursor in currently marketed pharmaceuticals and agrochemicals are not extensively documented in publicly available literature, its structural motifs are of interest to medicinal and agricultural chemists. The neopentyl-like core, a carbon atom bonded to four other carbon atoms, is a feature that can enhance the metabolic stability and lipophilicity of a molecule, which are desirable properties in drug design.
For instance, the related compound 1-amino-2-methyl-2-pentanol is a known intermediate in the synthesis of various bioactive compounds, including anesthetics and analgesics. ontosight.ai This suggests the potential for this compound to be chemically modified into analogous amino-alcohols or other derivatives that could serve as building blocks for new therapeutic agents. The synthesis of such derivatives often involves the strategic protection and functionalization of the hydroxyl group, followed by the introduction of nitrogen-containing moieties.
Similarly, in the field of agrochemicals, the incorporation of sterically hindered alkyl groups can lead to compounds with improved efficacy and environmental profiles. The structural framework of this compound could be integrated into novel pesticides or herbicides to fine-tune their biological activity and persistence.
Building Block in the Construction of Complex Organic Molecules
The synthesis of complex organic molecules often requires building blocks with well-defined stereochemistry and functionality. The structure of this compound, with its primary alcohol and adjacent quaternary center, makes it a useful synthon. For example, it can be oxidized to the corresponding aldehyde, 2-methyl-2-propylpentanal, which can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Grignard reactions. These reactions are fundamental in extending the carbon skeleton and introducing new functional groups, paving the way for the construction of intricate molecular architectures.
The related diol, 2-methyl-2-propyl-1,3-propanediol, is a known precursor to several tranquilizers and muscle relaxants, including meprobamate and carisoprodol. wikipedia.org This highlights the utility of the 2-methyl-2-propyl moiety in constructing pharmacologically active molecules. The synthesis of such diols can potentially start from precursors like this compound through a series of oxidation and reduction steps.
Applications as a Specialty Solvent or Co-Solvent in Chemical Processes
The physical properties of this compound, largely dictated by its branched structure, make it a candidate for use as a specialty solvent or co-solvent in specific chemical processes.
Solvent Properties for Specific Reaction Systems
As a higher alcohol, this compound exhibits a moderate polarity and is capable of hydrogen bonding. ontosight.ai Its branched nature, however, reduces its water solubility compared to its linear isomers. This combination of properties can be advantageous in certain reaction systems. For instance, it can serve as a solvent for organic reactions involving nonpolar reactants that require a slightly polar medium to facilitate the reaction.
The related compound, 2-methyl-1-pentanol (B47364), has been proposed as a solvent for the liquid-liquid extraction of ethanol (B145695) from fermentation broths due to its low water solubility. wikipedia.org While specific data for this compound in similar applications is scarce, its structural similarities suggest potential utility in extraction processes where selective partitioning of organic compounds from aqueous mixtures is required.
Performance as an Entrainer in Azeotropic Distillations
Azeotropic distillation is a crucial technique for separating mixtures of components with close boiling points or that form azeotropes, such as alcohol-water mixtures. google.comresearchgate.net An entrainer is added to the mixture to form a new, lower-boiling azeotrope with one or more of the components, thereby facilitating the separation. google.com
Integration into Advanced Materials Formulations
The unique structure of this compound also lends itself to applications in materials science, particularly in the formulation of advanced materials. Its incorporation can influence the physical and chemical properties of the final product.
The related compound, 2-methyl-2-pentanol, can initiate the polymerization of isocyanates and epoxides, which is a key process in the production of polymers and other advanced materials. This suggests that this compound, with its primary hydroxyl group, could also act as an initiator or a chain transfer agent in polymerization reactions, allowing for control over the molecular weight and architecture of the resulting polymer.
Furthermore, the 2-methyl-2-propyl group can be incorporated into the side chains of polymers to modify their properties. The bulky, sterically hindered nature of this group can impact the polymer's glass transition temperature, solubility, and mechanical properties. For instance, introducing such groups can increase the free volume within the polymer matrix, potentially enhancing properties like gas permeability in membrane applications.
Modifying Agent in Polymer Synthesis and Properties
For context, a related isomer, 2-Methyl-2-pentanol , has been noted for its potential to initiate the polymerization of isocyanates and epoxides, suggesting its value in producing polymers and advanced materials. chemicalbook.com This application is tied to the reactivity of its tertiary alcohol group. As a primary alcohol, this compound would exhibit different reactivity, and its bulkier structure would also influence its role in polymerization processes. Without direct experimental evidence, its efficacy and impact as a polymer modifying agent remain speculative.
Additive in Coatings, Resins, and Lubricants
Detailed research findings on the specific application of this compound as an additive in coatings, resins, and lubricants are not available in the public domain.
However, related isomers are used in these fields. For instance, 2-Methyl-1-pentanol is utilized as a solvent in the production of paints, resins, and other coatings. ontosight.ai Its function is primarily to dissolve other components and influence the viscosity and drying time of the coating. Another related compound, 2-Propyl-1-pentanol , is also suggested for use in coatings and adhesives due to its solvent properties. smolecule.com
In the realm of lubricants, a patent for lubricating oil compositions mentions (2-methyl-2-propyl-1,3-dioxolan-4-yl)methanol , a derivative of this compound, as a potential antiwear additive. google.com This suggests that derivatives of this compound could have applications in lubricant formulations, though data on the base alcohol itself is absent. The higher boiling point and larger molecular structure of this compound compared to its lower-carbon isomers could theoretically impart different performance characteristics, such as plasticization or flow modification, but this remains unverified by published research.
Potential in Fuel and Biofuel Compositions
The potential of this compound as a component in fuel and biofuel compositions is an area where some inferences can be drawn from studies on related alcohols, although direct research on this specific C9 alcohol is scarce.
A study identifying promising alternative mono-alcohol fuel blend components for spark ignition engines listed 2-methyl-2-pentanol as one of six promising candidates for high-level blending with gasoline. nrel.gov The study highlighted properties such as Reid Vapor Pressure (RVP), boiling point, and octane (B31449) rating as critical parameters. While this provides a framework for evaluating alcohol fuels, specific data for this compound is not provided.
Broader reviews on the use of pentanol (B124592) isomers as biofuels in compression ignition engines focus on C5 isomers like n-pentanol, isopentanol, and 2-methyl-1-butanol. frontiersin.org These studies explore how properties like cetane number, viscosity, and energy density affect engine performance and emissions. The higher carbon number of this compound would result in a higher energy density compared to C5 pentanols, a desirable trait for a fuel component. However, its impact on other critical fuel properties like ignition delay, combustion characteristics, and emissions would require dedicated engine testing.
The table below presents a comparison of some physical properties of this compound and its more studied isomers. These differences underscore why direct extrapolation of performance from one isomer to another is not scientifically rigorous.
Table 1: Comparison of Physical Properties of Selected Alcohols
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 57409-52-6 | C9H20O | 144.25 |
| 2-Methyl-1-pentanol | 105-30-6 | C6H14O | 102.17 |
| 2-Methyl-2-pentanol | 590-36-3 | C6H14O | 102.17 |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Methyl-2-propyl-1-pentanol in laboratory settings?
- Methodological Answer : Due to its flammability and harmful effects (e.g., eye/respiratory irritation), ensure proper ventilation, use flame-resistant equipment, and wear PPE (gloves, goggles, lab coat). Store away from ignition sources. In case of exposure, follow first-aid measures: rinse eyes with water for 15 minutes, remove contaminated clothing, and seek medical attention .
Q. How can researchers determine the purity of this compound during synthesis?
- Methodological Answer : Employ gas chromatography (GC) with flame ionization detection (FID) to assess purity. Cross-validate using nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, focusing on characteristic peaks for hydroxyl (-OH) and alkyl groups. For example, GC retention times and integration ratios can identify impurities ≥0.5% .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Test binary solvent mixtures (e.g., hexane/ethyl acetate) to balance polarity. Monitor solubility at elevated temperatures and cooling rates to optimize crystal formation. Differential scanning calorimetry (DSC) can validate melting point consistency (expected range: ~100–110°C, extrapolated from similar branched alcohols) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in thermodynamic data for this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate enthalpy of formation (ΔHf°) and compare with experimental values. For discrepancies (e.g., vapor pressure vs. Henry’s Law constants), perform sensitivity analyses on molecular descriptors (e.g., octanol-water partition coefficient, log Kow). Reference datasets from analogous compounds, such as 2-ethyl-2-methyl-1-pentanol (Henry’s Law constant: 4.3×10⁻¹) .
Q. What experimental design strategies mitigate volatility-related losses during kinetic studies?
- Methodological Answer : Use closed-system reactors with inert gas purging (e.g., nitrogen) to minimize evaporation. Monitor headspace concentrations via gas chromatography-mass spectrometry (GC-MS). For environmental partitioning studies, apply Henry’s Law constants (estimated range: 10⁻¹–10⁰ atm·m³/mol, based on structural analogs) to model air-water distribution .
Q. How can spectroscopic techniques distinguish stereoisomers or regioisomers of this compound?
- Methodological Answer : Employ chiral HPLC with polarimetric detection or vibrational circular dichroism (VCD) to differentiate enantiomers. For regioisomers, use high-resolution mass spectrometry (HRMS) coupled with fragmentation pattern analysis (e.g., McLafferty rearrangements) to confirm branching positions .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in literature?
- Methodological Answer : Replicate experiments under standardized conditions (temperature, solvent grade). Compare results with predictive models (e.g., UNIFAC) and validate using Hansen solubility parameters. For example, discrepancies in water solubility may arise from impurities; use freeze-pump-thaw cycles to degas solvents and minimize oxygen interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
